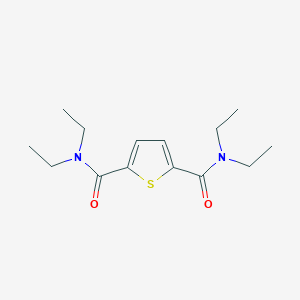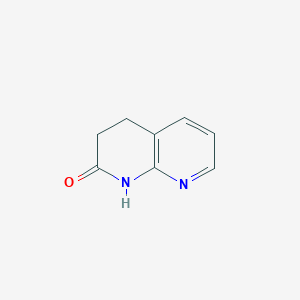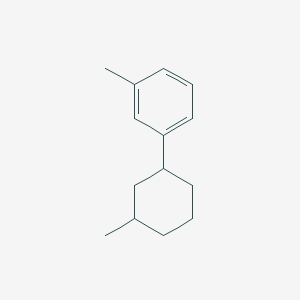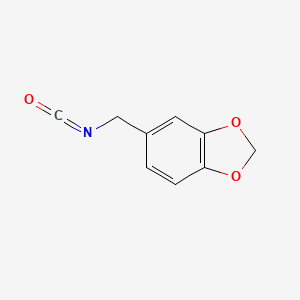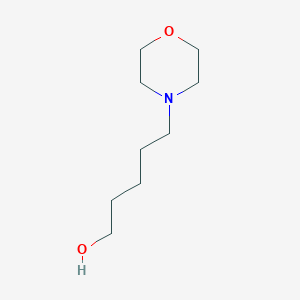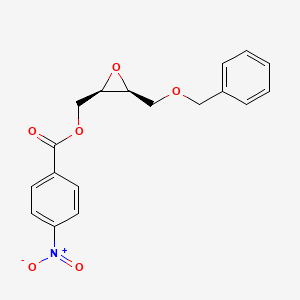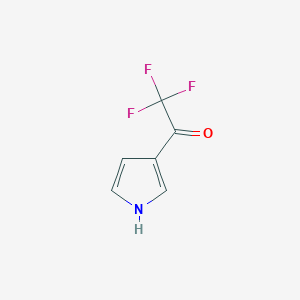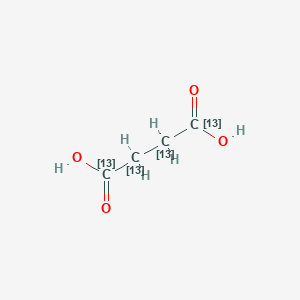
コハク酸-13C4
概要
説明
Succinic acid-13C4 is the 13C labeled Succinic acid. It is a potent and orally active anxiolytic agent. Succinic acid is an intermediate product of the tricarboxylic acid cycle. It can be used as a precursor of many industrially important chemicals in food, chemical, and pharmaceutical industries .
Synthesis Analysis
Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . As traditional chemical synthesis processes suffer from nonrenewable resources and environment pollution, succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative .Molecular Structure Analysis
The molecular formula of Succinic acid-13C4 is 13C4H6O4. It has a molecular weight of 122.06 .Chemical Reactions Analysis
Succinate is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 .Physical And Chemical Properties Analysis
Succinic acid is a water-soluble, colorless crystal with an acid taste. It has a melting point of 185–187° C (365–369° F) .科学的研究の応用
薬物動態と組織分布
コハク酸-13C4は、コハク酸の体内での有効性を評価するための薬物動態研究で使用されます . これは、内因性と外因性のコハク酸を区別するのに役立ち、コハク酸のクリアランス、分布容積、および末期半減期に関する貴重な情報を提供します . This compoundは、肝臓に最も多く分布し、次いで褐色脂肪組織、白色脂肪組織、腎臓に多く分布することが判明しています .
生体分子NMR
this compoundは、生体分子核磁気共鳴(NMR)研究で使用されます . NMRは、分子の構造を決定し、分子物理学を研究するための強力なツールであり、this compoundなどの標識化合物の使用により、これらの研究の精度と信頼性を高めることができます .
代謝研究
this compoundは、代謝研究で使用されます . TCA(またはクエン酸、クエン酸)サイクルの重要な中間体として、コハク酸はエネルギー代謝において重要な役割を果たしています。 This compoundを使用すると、研究者は代謝プロセスをより詳細に追跡および研究することができます .
メタボロミクス
メタボロミクスの分野では、this compoundは、定量的MSベースの実験における標準として使用されます . メタボロミクスは、細胞、体液、組織、または生物体内の小分子(一般に代謝物として知られる)の大規模な研究です。 This compoundなどの標識化合物の使用により、これらの研究の精度と信頼性を高めることができます .
MS/MS標準
this compoundは、MS/MS(タンデム質量分析法)実験における標準として使用されます . MS/MSは、分子の組成と構造を分析するために使用される強力な技術です。 This compoundなどの標識化合物の使用により、これらの研究の精度と信頼性を高めることができます .
プロテオミクス
プロテオミクスの分野では、this compoundが使用されています . プロテオミクスは、タンパク質の大規模な研究であり、this compoundなどの標識化合物の使用により、これらの研究の精度と信頼性を高めることができます .
7. バルクおよび特殊化学品の生合成 コハク酸は、C4トリカルボン酸サイクルの中間体であり、テトラヒドロフランや1,4-ブタンジオールなどのバルク化学品や特殊化学品の原料として使用されます . This compoundを使用すると、これらの研究の精度と信頼性を高めることができます .
生分解性生体高分子の合成
コハク酸は、生分解性生体高分子PBS(ポリマーポリ(ブチレンサクシネート))の合成にも使用されます . This compoundを使用すると、これらの研究の精度と信頼性を高めることができます .
作用機序
Target of Action
Succinic acid-13C4 is the 13C labeled form of succinic acid . Succinic acid is an intermediate product of the tricarboxylic acid cycle . It is a potent and orally active anxiolytic agent . The primary targets of succinic acid are the enzymes and proteins involved in the tricarboxylic acid cycle .
Mode of Action
Succinic acid interacts with its targets by participating in the tricarboxylic acid cycle, a series of chemical reactions used by all aerobic organisms to generate energy . As an intermediate product of this cycle, succinic acid plays a crucial role in the energy metabolism of cells .
Biochemical Pathways
Succinic acid is an important intermediate of the tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle . The TCA cycle is a series of chemical reactions that generates energy
Safety and Hazards
将来の方向性
Succinic acid is widely used as a food additive, and its effects on sepsis, cancer, ataxia, and obesity were recently reported. Dietary drug exposure studies have been conducted to evaluate the in vivo efficacy of succinic acid, but limited pharmacokinetic information is available . Therefore, future research could focus on evaluating the pharmacokinetic profiles and tissue distribution of succinic acid .
生化学分析
Biochemical Properties
Succinic acid-13C4 plays a crucial role in various biochemical reactions. It is involved in the tricarboxylic acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This enzyme is part of complex II in the electron transport chain, which is vital for ATP production. Succinic acid-13C4 interacts with several enzymes and proteins, including succinate dehydrogenase, fumarase, and malate dehydrogenase. These interactions are essential for the proper functioning of the tricarboxylic acid cycle and energy metabolism .
Cellular Effects
Succinic acid-13C4 influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, succinic acid-13C4 can induce uncoupling protein 1-dependent thermogenesis, which helps in regulating body temperature and energy expenditure. Additionally, it has been reported to improve glucose tolerance and ameliorate diet-induced obesity. Succinic acid-13C4 also plays a role in hematopoiesis and has potential therapeutic applications in treating sepsis and cancer .
Molecular Mechanism
At the molecular level, succinic acid-13C4 exerts its effects through various mechanisms. It binds to and activates the succinate receptor SUCNR1, a G protein-coupled receptor, which leads to downstream signaling events that influence cellular functions. Succinic acid-13C4 also participates in enzyme inhibition and activation, particularly within the tricarboxylic acid cycle. These interactions result in changes in gene expression and metabolic flux, ultimately affecting cellular energy production and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinic acid-13C4 can change over time. Studies have shown that it is rapidly absorbed and distributed within the body, with the highest concentrations found in the liver, brown adipose tissue, white adipose tissue, and kidneys. The stability and degradation of succinic acid-13C4 are crucial for its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that succinic acid-13C4 can induce sustained metabolic changes, including improved glucose tolerance and reduced obesity .
Dosage Effects in Animal Models
The effects of succinic acid-13C4 vary with different dosages in animal models. At lower doses, it has been shown to enhance insulin receptor signaling and improve cognitive function in rodent models of aging and Alzheimer’s disease. Higher doses of succinic acid-13C4 can lead to increased fat deposition and improved meat quality in animal models, such as pigs. Excessive doses may result in adverse effects, including potential toxicity and metabolic imbalances .
Metabolic Pathways
Succinic acid-13C4 is involved in several metabolic pathways, primarily the tricarboxylic acid cycle. It is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase and is subsequently converted into fumarate by succinate dehydrogenase. This conversion is a critical step in the production of ATP and other high-energy molecules. Succinic acid-13C4 also participates in the glyoxylate cycle and can be utilized in gluconeogenesis and amino acid metabolism .
Transport and Distribution
The transport and distribution of succinic acid-13C4 within cells and tissues are essential for its biological activity. It is rapidly absorbed and distributed to various tissues, with the highest concentrations found in the liver, brown adipose tissue, white adipose tissue, and kidneys. Succinic acid-13C4 interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues .
Subcellular Localization
Succinic acid-13C4 is localized within specific subcellular compartments, which influences its activity and function. It is primarily found in the mitochondria, where it participates in the tricarboxylic acid cycle and electron transport chain. The subcellular localization of succinic acid-13C4 is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is crucial for its role in energy metabolism and cellular homeostasis .
特性
IUPAC Name |
(1,2,3,4-13C4)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584023 | |
| Record name | (~13~C_4_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-67-7 | |
| Record name | (~13~C_4_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201595-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is succinic acid-13C4 used in research instead of regular succinic acid?
A1: Succinic acid is naturally present in many organisms, making it difficult to track the fate of externally administered succinic acid. Succinic acid-13C4 (13C4SA) is a stable isotope-labeled form of succinic acid where four carbon-12 atoms are replaced with carbon-13. This labeling allows researchers to distinguish between exogenously administered 13C4SA and endogenously produced succinic acid. This differentiation is crucial for accurately determining the pharmacokinetic parameters of succinic acid, as demonstrated in the study by [].
Q2: What are the key pharmacokinetic findings of succinic acid-13C4 in mice?
A2: The research paper [] provides valuable insights into the pharmacokinetic profile of 13C4SA in mice:
- Rapid Clearance: 13C4SA exhibited rapid clearance from the plasma after intravenous administration, with a clearance rate of 4574.5 mL/h/kg [].
- Short Half-Life: The terminal half-life of 13C4SA was determined to be 0.56 hours, indicating swift elimination from the body [].
- Low Oral Bioavailability: Oral administration resulted in a significantly lower bioavailability of 1.5%, suggesting poor absorption from the gastrointestinal tract [].
- Tissue Distribution: The liver exhibited the highest concentration of 13C4SA, followed by brown adipose tissue, white adipose tissue, and the kidneys []. This highlights the potential role of these organs in the metabolism and elimination of succinic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

